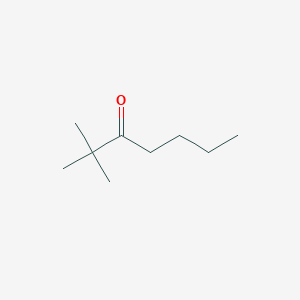

2,2-Dimethyl-3-heptanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,2-dimethylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMHETMAEHQFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172576 | |

| Record name | 2,2-Dimethyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19078-97-8 | |

| Record name | 2,2-Dimethyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019078978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Dimethyl-3-heptanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-heptanone

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its core properties, detailed experimental protocols for characterization, and a logical workflow for its identification.

Core Chemical and Physical Properties

This compound is an aliphatic ketone. Its structure consists of a heptanone backbone with two methyl groups attached to the second carbon atom.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1][2][3][4] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| IUPAC Name | 2,2-dimethylheptan-3-one | [1] |

| CAS Number | 19078-97-8 | [1][2] |

| Boiling Point (Normal) | Data not explicitly available in search results. | |

| Density | Data not explicitly available in search results. | |

| Kovats Retention Index (Standard non-polar) | 963 - 967 | [1] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound, which is essential for determining its molecular weight and fragmentation pattern.[2] The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1]

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum provides information about the functional groups present in the molecule, most notably the carbonyl (C=O) stretch characteristic of ketones.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Determination of Boiling Point (Capillary Method)

This method is a standard procedure for determining the boiling point of a liquid organic compound.[5]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Melting point apparatus with a heating block

-

Small test tube or sample vial

-

Capillary tube, sealed at one end

-

Thermometer

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The assembly is placed in a heating block of a melting point apparatus.

-

The sample is heated slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then turned off, and the sample is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the external pressure.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

Objective: To separate this compound from a mixture and obtain its mass spectrum for identification.

Instrumentation:

-

Gas Chromatograph equipped with a mass spectrometer detector.

-

Capillary column suitable for separating ketones (e.g., HP-5MS).[6]

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the capillary column. The column temperature is programmed to increase over time to facilitate the separation of components based on their boiling points and interactions with the stationary phase. A typical temperature program might be an initial temperature of 70°C, ramped up to 280°C at a rate of 10°C/min.[6]

-

Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, is compared to a library of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.[2] The retention time from the gas chromatogram also aids in identification.

Identification via 2,4-Dinitrophenylhydrazine (B122626) Derivatization

This classical chemical test is used to confirm the presence of a carbonyl group in an aldehyde or ketone.

Objective: To form a solid, colored derivative of this compound for identification purposes.

Reagents:

-

This compound sample

-

2,4-Dinitrophenylhydrazine (Brady's reagent) solution

-

Ethanol (B145695) or other suitable solvent

Procedure:

-

Dissolve a small amount of the this compound sample in a minimal amount of ethanol in a test tube.

-

Add a few drops of the 2,4-dinitrophenylhydrazine reagent to the solution.

-

Shake the mixture well. The formation of a yellow, orange, or red precipitate (a 2,4-dinitrophenylhydrazone) indicates a positive test for a carbonyl group.[7][8]

-

If no precipitate forms immediately, the mixture can be gently warmed in a water bath.[7]

-

The solid derivative can be isolated by filtration, recrystallized, and its melting point determined for further confirmation of the identity of the original ketone.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a sample suspected to be this compound.

Caption: Workflow for the identification of this compound.

References

- 1. This compound | C9H18O | CID 140472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. 2.4. Serum ketone body determination by gas chromatography–mass spectrometry (GC‐MS) [bio-protocol.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethyl-3-heptanone, a ketone with a sterically hindered tert-butyl group adjacent to the carbonyl. The document details several viable synthetic strategies, complete with experimental protocols adapted from established methodologies for analogous compounds. Quantitative data is presented in tabular format for ease of comparison, and all reaction pathways and workflows are visualized using logical diagrams.

Overview of Synthetic Strategies

The synthesis of this compound, also known as tert-butyl n-butyl ketone, presents a challenge due to the steric hindrance of the tert-butyl group. The most plausible synthetic routes involve the formation of a carbon-carbon bond between a butyl nucleophile and a pivaloyl electrophile (or vice versa). The primary methods explored in this guide are:

-

Pathway 1: Grignard Reaction and Subsequent Oxidation: This classic two-step approach involves the reaction of a butyl Grignard reagent with pivalaldehyde to form a secondary alcohol, which is then oxidized to the target ketone.

-

Pathway 2: Organolithium Reagent with a Pivalic Acid Derivative: This pathway utilizes the high reactivity of organolithium reagents to form the ketone in a single step from a carboxylic acid or a Weinreb amide.

-

Pathway 3: Organocuprate Reaction with Pivaloyl Chloride: This method employs a Gilman (organocuprate) reagent, which is known for its selectivity in forming ketones from acid chlorides without the common side reaction of double addition to the carbonyl.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations for each of the primary synthesis pathways.

Caption: Grignard reaction followed by oxidation.

Caption: Ketone synthesis using an organolithium reagent.

Caption: Organocuprate reaction with an acid chloride.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative parameters for the described synthesis pathways, based on typical yields and conditions for analogous reactions.

| Parameter | Pathway 1: Grignard & Oxidation | Pathway 2: Organolithium | Pathway 3: Organocuprate |

| Starting Materials | Butyl bromide, Mg, Pivalaldehyde | n-Butyllithium, Pivalic Acid | n-Butyllithium, CuI, Pivaloyl Chloride |

| Number of Steps | 2 | 1 | 1 (plus reagent prep) |

| Typical Reaction Temp. | 0 °C to reflux (Grignard); RT (Oxidation) | -78 °C to RT | -78 °C |

| Typical Reaction Time | 2-4 hours (Grignard); 1.5-3 hours (Oxidation) | 1-3 hours | 1-2 hours |

| Estimated Yield | 60-75% (overall) | 60-85% | 80-90% |

| Key Advantages | Readily available starting materials. | Fewer steps. | High selectivity, high yield.[1] |

| Key Disadvantages | Two separate reaction steps. | Potential for side reactions with hindered substrates.[2] | Requires preparation of the Gilman reagent. |

Detailed Experimental Protocols

This two-step process is analogous to the synthesis of 4-methyl-3-heptanone.[3][4]

Step A: Synthesis of 2,2-Dimethyl-3-heptanol

-

Apparatus Setup: A dry 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer. The glassware must be flame-dried or oven-dried before use.

-

Grignard Reagent Formation: To the flask, add magnesium turnings (2.4 g, 0.1 mol) and a small crystal of iodine. The flask is gently warmed under a nitrogen atmosphere to sublime the iodine.

-

A solution of 1-bromobutane (B133212) (13.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated (slight warming and bubbling). The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of pivalaldehyde (8.6 g, 0.1 mol) in 30 mL of anhydrous diethyl ether is added dropwise from the dropping funnel.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Workup: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dimethyl-3-heptanol.

Step B: Oxidation to this compound

-

Oxidizing Solution: In a 500 mL flask, a solution of sodium dichromate (29.8 g, 0.1 mol) in 100 mL of water is prepared. To this, 27 mL of concentrated sulfuric acid is slowly added with cooling.

-

Oxidation: The crude 2,2-dimethyl-3-heptanol from Step A is dissolved in 50 mL of diethyl ether and added to the oxidizing solution. The mixture is stirred vigorously for 2 hours at room temperature.

-

Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with 10% sodium hydroxide (B78521) solution, then with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The ether is removed by distillation, and the remaining crude ketone is purified by fractional distillation to yield this compound.

This protocol is based on the general method for synthesizing ketones from carboxylic acids using organolithium reagents.[5][6]

-

Apparatus Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reactant Preparation: Pivalic acid (5.1 g, 0.05 mol) is dissolved in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask and cooled to -78 °C (dry ice/acetone bath).

-

Addition of Organolithium: Two equivalents of n-butyllithium (e.g., 62.5 mL of a 1.6 M solution in hexanes, 0.1 mol) are added dropwise via syringe, keeping the internal temperature below -65 °C. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate.

-

Reaction: The mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature.

-

Workup: The reaction is carefully quenched by the slow addition of 50 mL of 1 M HCl. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation.

This procedure is adapted from the synthesis of tert-butyl phenyl ketone using a Gilman reagent.[7] It is highly effective for creating ketones from acid chlorides.[1][8][9]

-

Apparatus Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Gilman Reagent Preparation: Copper(I) iodide (9.5 g, 0.05 mol) is added to the flask under a nitrogen atmosphere, followed by 50 mL of anhydrous THF. The slurry is cooled to -78 °C.

-

Two equivalents of n-butyllithium (e.g., 62.5 mL of a 1.6 M solution in hexanes, 0.1 mol) are added dropwise via syringe, maintaining the temperature below -70 °C. The formation of the lithium dibutylcuprate is indicated by a change in the appearance of the solution.

-

Reaction with Acid Chloride: A solution of pivaloyl chloride (6.0 g, 0.05 mol) in 20 mL of anhydrous THF is added dropwise to the cold Gilman reagent solution.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Workup: The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and then filtered through a pad of celite to remove copper salts.

-

The filtrate is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 40 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude ketone is purified by fractional distillation.

Logical Workflow Diagram

The following diagram illustrates the logical relationship between the key starting materials and the different synthetic pathways to arrive at the target molecule.

References

- 1. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dasher.wustl.edu [dasher.wustl.edu]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-heptanone, a nine-carbon aliphatic ketone, serves as a key intermediate in various organic syntheses. Its molecular structure, characterized by a t-butyl group adjacent to a carbonyl group, influences its physical and chemical behavior. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and property analysis. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic routes, and purification. A summary of its key physical properties is presented in the tables below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 19078-97-8 | [2] |

| IUPAC Name | 2,2-dimethylheptan-3-one |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Boiling Point | 170.6 °C | at 760 mmHg | [1] |

| Density | 0.816 g/cm³ | at 20 °C | [1] |

| Flash Point | 45 °C | Closed Cup | |

| Vapor Pressure | 1.45 mmHg | at 25 °C | |

| Refractive Index | 1.416 | at 20 °C | |

| Melting Point | Not available | - | |

| Solubility | Insoluble in water; soluble in fats and ethanol (B145695).[3] | - | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid organic compounds like this compound are provided below. These are generalized procedures and may be adapted based on available equipment and specific experimental requirements.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.[4][5][6][7][8]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for the bath (e.g., paraffin (B1166041) oil)

Procedure:

-

A few milliliters of this compound are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.[9][10][11][12][13]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is determined by weighing it with the water of a known density at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The mass of the pycnometer filled with the sample is accurately measured.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of compounds.[14][15][16][17][18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft lens tissue

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from a constant temperature bath (e.g., 20 °C) is circulated through the refractometer to maintain a stable temperature.

-

The light source is adjusted, and the eyepiece is focused until the crosshairs are sharp.

-

The dispersion and adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Logical and Experimental Workflows

Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound via a Grignard reaction.

General Experimental Workflow for Physical Property Determination

The following diagram outlines a general workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.

Caption: A general experimental workflow for determining the physical properties of this compound.

Signaling Pathways

Currently, there is no scientific literature available that describes any specific signaling pathways involving this compound. As a chemical intermediate, its primary role is in the synthesis of other molecules, and it is not known to possess significant biological activity in the context of cellular signaling.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 19078-97-8 [chemicalbook.com]

- 3. 2-Methyl-3-heptanone | C8H16O | CID 25611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. mt.com [mt.com]

2,2-Dimethyl-3-heptanone CAS number lookup

An In-depth Technical Guide to 2,2-Dimethyl-3-heptanone for Researchers and Drug Development Professionals

Core Subject: this compound

This technical guide provides comprehensive information on this compound, a ketone utilized as an intermediate in organic synthesis. Its applications can be found in the production of various chemicals, including flavoring agents and fragrances.[1] Within the pharmaceutical industry, its structure is suitable for the creation of more complex molecules.[1] This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

CAS Registry Number : 19078-97-8[2][3][4][5]

Quantitative Data Summary

The physical, chemical, and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [2][3][4][5] |

| Molecular Weight | 142.24 g/mol | [2][4] |

| Boiling Point | 164 °C at 735 Torr170.6 °C at 760 mmHg | [1][6] |

| Density | 0.816 g/cm³0.823 g/cm³ at 11 °C | [1][6] |

| IUPAC Name | 2,2-dimethylheptan-3-one | [4] |

| InChI | InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3 | [2][3][4][5] |

| InChIKey | ZLMHETMAEHQFHK-UHFFFAOYSA-N | [2][3][4][5] |

| SMILES | CCCCC(=O)C(C)(C)C | [4] |

| Kovats Retention Index | Standard non-polar: 963, 964.7, 965Semi-standard non-polar: 959, 967 | [4] |

| Spectral Data | Mass, IR, ¹H NMR, and ¹³C NMR spectra are available. | [2][3][4] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This procedure is based on established organic chemistry principles, such as the Grignard reaction followed by oxidation, a common method for preparing ketones.[7][8]

Synthesis of this compound via Grignard Reagent and Oxidation

This two-step synthesis involves the preparation of 2,2-dimethyl-3-heptanol (B100318) from pivalaldehyde and a butylmagnesium halide Grignard reagent, followed by the oxidation of the resulting secondary alcohol to the target ketone.

Step 1: Synthesis of 2,2-Dimethyl-3-heptanol (Grignard Reaction)

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a 100 mL pressure-equalizing dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Grignard Reagent Formation: To the flask, add magnesium turnings (e.g., 2.9 g, 0.12 mol) and 30 mL of anhydrous diethyl ether.

-

In the dropping funnel, place a solution of 1-bromobutane (B133212) (e.g., 13.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 5-10 mL) of the 1-bromobutane solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by cloudiness and gentle refluxing), a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) may be added as an initiator.

-

Once the reaction begins, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the butylmagnesium bromide reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of pivalaldehyde (2,2-dimethylpropanal) (e.g., 8.6 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the pivalaldehyde solution dropwise to the cold, stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

Quenching and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of cold saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation to yield crude 2,2-dimethyl-3-heptanol.

Step 2: Oxidation to this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2,2-dimethyl-3-heptanol from the previous step in 100 mL of a suitable solvent like acetone (B3395972) or dichloromethane.

-

Oxidation: Cool the solution in an ice bath. Prepare an oxidizing agent solution, such as Jones reagent (chromic acid in acetone), and add it dropwise to the stirred alcohol solution. The persistence of a reddish-brown color indicates that the oxidation is complete.

-

Workup and Purification: Quench the excess oxidizing agent by adding a small amount of isopropanol (B130326) until the color turns green.

-

Remove the solvent by rotary evaporation. Add 100 mL of water to the residue and extract the product with three 40 mL portions of diethyl ether.

-

Combine the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H18O | CID 140472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 19078-97-8 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dasher.wustl.edu [dasher.wustl.edu]

Spectroscopic Analysis of 2,2-Dimethyl-3-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,2-Dimethyl-3-heptanone. It includes detailed experimental protocols and data analysis to facilitate its identification and characterization in research and drug development settings.

Mass Spectrometry Data

The mass spectrum of this compound was obtained by electron ionization (EI). The data reveals a distinct fragmentation pattern that is characteristic of the molecule's structure.

Data Presentation

The primary ions observed in the mass spectrum of this compound are summarized in the table below. The base peak is the most intense signal, and all other intensities are reported relative to it.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 57 | 100.0 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 85 | 45.8 | [CH₃CH₂CH₂CH₂CO]⁺ (pentanoyl cation) |

| 41 | 35.4 | [C₃H₅]⁺ (allyl cation) |

| 142 | 5.2 | [M]⁺ (Molecular Ion) |

| 113 | 4.2 | [M - C₂H₅]⁺ |

| 71 | 15.6 | [C₅H₁₁]⁺ |

| 99 | 8.3 | [M - C₃H₇]⁺ |

Note: Relative intensities are estimated from the NIST Mass Spectrum and may vary slightly between instruments.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting carbocations. The most prominent fragmentation is the alpha-cleavage, leading to the formation of the highly stable tert-butyl cation (m/z 57) and a pentanoyl radical. Another significant alpha-cleavage event results in the formation of the pentanoyl cation (m/z 85) and a tert-butyl radical.

An In-depth Technical Guide to 2,2-Dimethyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-heptanone, a branched aliphatic ketone. Due to a notable absence of this compound in historical and contemporary scientific literature, this document consolidates available physicochemical data from established chemical databases and discusses potential synthetic routes based on general organic chemistry principles. While no specific biological activity or signaling pathway has been attributed to this compound, this guide explores the broader context of aliphatic ketones in biological systems and their application in the flavor, fragrance, and pharmaceutical industries. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of sterically hindered ketones.

Introduction

This compound, with the chemical formula C9H18O, is a nine-carbon aliphatic ketone characterized by a sterically hindered carbonyl group due to the presence of a tert-butyl group.[1] This structural feature is expected to influence its reactivity and physical properties. Despite its relatively simple structure, a thorough review of scientific literature reveals a significant lack of published research on its discovery, specific synthesis, and biological activity.

This guide endeavors to collate all available data, provide theoretical context for its synthesis and potential applications, and identify gaps in the current knowledge for future research.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2-Dimethylheptan-3-one | [1] |

| CAS Number | 19078-97-8 | [1] |

| Molecular Formula | C9H18O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Odor | Sweet or fruity (reported for similar ketones) | [2] |

| Boiling Point | Not definitively reported | |

| Density | Not definitively reported | |

| Solubility | Limited solubility in water; soluble in organic solvents (predicted) | |

| InChI | InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3 | [1] |

| InChIKey | ZLMHETMAEHQFHK-UHFFFAOYSA-N | [1] |

| SMILES | CCCCC(=O)C(C)(C)C | [1] |

History and Discovery

The historical record of the discovery and first synthesis of this compound is not well-documented in readily accessible scientific literature. While the work of chemists like Frank C. Whitmore in the early 20th century focused on sterically hindered molecules, a direct attribution for the synthesis of this specific ketone is not found.[3] It is plausible that this compound was first synthesized as part of broader studies on the reactions of organometallic reagents with hindered carboxylic acid derivatives, a common method for the preparation of such ketones. However, without a primary publication, the exact origins of this compound remain obscure.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound from a peer-reviewed journal is not available, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The primary challenge in its synthesis is the formation of the bond between the sterically hindered tert-butyl group and the carbonyl carbon.

Plausible Synthetic Pathway: Grignard Reaction

A common and effective method for the synthesis of ketones involves the reaction of a Grignard reagent with an appropriate electrophile. For this compound, a feasible approach would be the reaction of a butylmagnesium halide with pivaloyl chloride (2,2-dimethylpropanoyl chloride).

Reaction Scheme:

Hypothetical Experimental Protocol:

-

Materials: Magnesium turnings, anhydrous diethyl ether, 1-bromobutane (B133212), pivaloyl chloride, dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of 1-bromobutane in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

-

Cool the Grignard solution in an ice bath and slowly add a solution of pivaloyl chloride in anhydrous diethyl ether.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation to yield this compound.

-

Logical Workflow for the Grignard Synthesis:

Caption: Hypothetical workflow for the synthesis of this compound via a Grignard reaction.

Potential Applications

While specific applications for this compound are not extensively documented, its structural class suggests potential utility in several industrial and research areas.

Flavor and Fragrance Industry

Aliphatic ketones are known contributors to the flavor and aroma profiles of various foods and fragrances.[2][4] Shorter-chain ketones often possess fruity or cheesy notes. Given its structure, this compound could potentially be explored as a novel flavoring or fragrance ingredient, although its specific organoleptic properties have not been reported in the literature.

Pharmaceutical and Agrochemical Synthesis

Sterically hindered ketones can serve as important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[5] The tert-butyl group can impart desirable properties such as increased metabolic stability. This compound could be a building block for more elaborate structures.

Biological Activity and Signaling Pathways

There is currently no scientific literature describing any specific biological activity or involvement in signaling pathways for this compound. However, the metabolism of aliphatic ketones in biological systems is a known process.

Hypothetical Metabolic Pathway

In mammals, aliphatic ketones can be metabolized through various pathways, including reduction to the corresponding secondary alcohol, followed by conjugation and excretion.[6] Another potential route involves cytochrome P450-mediated oxidation.

Hypothetical Metabolic Fate of this compound:

Caption: A hypothetical metabolic pathway for this compound in a biological system.

Conclusion and Future Directions

This compound represents a chemical entity for which there is a surprising dearth of scientific information. While its physicochemical properties can be inferred from database entries, its history, definitive synthesis, and biological role remain unelucidated. The synthetic pathways and potential applications discussed in this guide are based on established chemical principles and analogies to structurally similar compounds.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, reproducible synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.

-

Exploration of Biological Activity: Screening for biological activity, including antimicrobial, cytotoxic, and receptor-binding assays, could uncover novel properties.

-

Metabolic Studies: Investigating the in vitro and in vivo metabolism of this compound would provide insights into its toxicological profile and potential for bioaccumulation.

-

Application-Oriented Research: Evaluating its organoleptic properties for the flavor and fragrance industry and its utility as a synthetic intermediate would be practical next steps.

This technical guide serves as a starting point for researchers and professionals, highlighting the significant opportunities for investigation into this understudied molecule.

References

- 1. This compound | C9H18O | CID 140472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. This compound [myskinrecipes.com]

- 6. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]

An In-depth Technical Guide to the Structural Formula and Isomers of 2,2-Dimethyl-3-heptanone

This technical guide provides a comprehensive overview of the structural formula, isomers, and characterization of 2,2-Dimethyl-3-heptanone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the structural isomers of this compound, discusses the presence or absence of stereoisomerism, and outlines the key experimental protocols for their differentiation and characterization.

Structural Elucidation of this compound

This compound is an aliphatic ketone with a nine-carbon backbone. Its systematic IUPAC name clearly defines its structure: a heptane (B126788) chain with a ketone functional group at the third carbon position and two methyl groups attached to the second carbon.

Molecular Formula: C₉H₁₈O

Molecular Weight: 142.24 g/mol

The structural formula of this compound is depicted below:

Solubility of 2,2-Dimethyl-3-heptanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-3-heptanone, a ketone of interest in various chemical and pharmaceutical applications. The document outlines the theoretical principles governing its solubility, presents available data, and details standardized experimental protocols for solubility determination.

Introduction to this compound

This compound (CAS No. 19078-97-8) is a nine-carbon aliphatic ketone with the molecular formula C₉H₁₈O.[1] Its structure consists of a heptanone backbone with two methyl groups on the second carbon atom, adjacent to the carbonyl group. This structure, featuring a polar carbonyl head and a bulky, nonpolar alkyl tail, dictates its solubility behavior in different solvent systems. Understanding its solubility is critical for applications in organic synthesis, formulation development, and purification processes.[2]

Theoretical Framework for Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

-

Molecular Structure and Polarity : The carbonyl group (C=O) in this compound introduces a significant dipole moment, making the molecule polar.[3][4] However, the long, branched C₇ alkyl chain is nonpolar. This dual nature means its solubility is highly dependent on the solvent's character.

-

Intermolecular Forces : The primary intermolecular forces at play are:

-

Dipole-Dipole Interactions : Occur between the polar carbonyl group of the ketone and polar solvent molecules.[4][5]

-

London Dispersion Forces : Predominate in interactions with nonpolar solvents and are significant due to the molecule's size.[3]

-

Hydrogen Bonding : While ketones cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents like alcohols or water.[4][5][6]

-

Generally, ketones are soluble in most common organic solvents.[3][4][6][7] The large nonpolar alkyl portion of this compound suggests a high affinity for nonpolar and weakly polar organic solvents. Its solubility in highly polar solvents, particularly water, is expected to be low as the hydrophobic character of the alkyl chain dominates.[3][6][7]

Quantitative Solubility Data

While extensive quantitative data for this compound is not widely published, the following table presents expected solubility behavior based on general principles for ketones of similar size and structure. This data should be considered illustrative and must be confirmed experimentally.

| Solvent | Solvent Class | Expected Solubility at 25°C ( g/100 mL) | Primary Intermolecular Forces |

| Hexane | Nonpolar | > 50 (Miscible) | London Dispersion |

| Toluene | Nonpolar (Aromatic) | > 50 (Miscible) | London Dispersion, π-π Stacking |

| Diethyl Ether | Weakly Polar | > 50 (Miscible) | Dipole-Dipole, London Dispersion |

| Chloroform | Weakly Polar | > 50 (Miscible) | Dipole-Dipole, London Dispersion |

| Acetone | Polar Aprotic | > 50 (Miscible) | Dipole-Dipole, London Dispersion |

| Ethyl Acetate | Polar Aprotic | > 30 | Dipole-Dipole, London Dispersion |

| Ethanol | Polar Protic | > 20 | Hydrogen Bonding, Dipole-Dipole |

| Methanol | Polar Protic | > 10 | Hydrogen Bonding, Dipole-Dipole |

| Water | Polar Protic | < 0.1 | Hydrogen Bonding, Dipole-Dipole |

Note: This data is estimated and intended for guidance. Experimental verification is essential.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound like this compound is the isothermal static equilibrium method .[8] This protocol aims to create a saturated solution at a constant temperature, after which the concentration of the solute is measured.

Materials and Equipment

-

Solute : this compound (purity > 99%)

-

Solvents : Selected organic solvents (analytical grade)

-

Apparatus :

-

Thermostatic water bath or incubator with shaker

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)

-

Procedure

-

Preparation : Add an excess amount of this compound to a series of vials. The excess solid ensures that saturation is reached.

-

Solvent Addition : Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required.

-

Phase Separation : After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 6-12 hours) to allow the excess undissolved solute to settle.

-

Sampling : Carefully withdraw a sample from the clear supernatant liquid phase using a pre-warmed syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification :

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a pre-calibrated GC-FID to determine the concentration of this compound.

-

Alternatively, for non-volatile solvents, a gravimetric method can be used by evaporating a known volume of the filtrate and weighing the residue.

-

-

Calculation : Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) from the measured concentration and dilution factor.

Visualizations

Logical Relationship of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the step-by-step workflow for the isothermal equilibrium method.

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of this compound is dictated by its amphiphilic structure, possessing both polar and nonpolar characteristics. It is expected to be highly soluble in nonpolar and weakly polar aprotic organic solvents, with decreasing solubility as solvent polarity and protic character increase. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for the effective use of this compound in research and industrial settings.

References

- 1. This compound | C9H18O | CID 140472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the ketone 2,2-Dimethyl-3-heptanone. It includes a summary of its physical properties, comprehensive experimental protocols for determining these properties, and a relevant signaling pathway to provide context for its potential biological significance.

Physicochemical Data of this compound

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Boiling Point | 170.6 °C at 760 mmHg | [1] |

| Melting Point | Not readily available in literature | |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | |

| Density | 0.816 g/cm³ | [1] |

| CAS Number | 19078-97-8 | [1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling and melting points of a chemical substance like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2][3] This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)[4][5]

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with the liquid sample, this compound.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube's oil bath, ensuring the sample is below the oil level.[6]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[7]

-

Recording: Record the temperature at this point. For accuracy, allow the apparatus to cool and repeat the determination.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid becomes a liquid.[4] While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid organic compounds.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4][8]

-

Capillary tubes (open at one end)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: If the compound is crystalline, finely powder a small amount. Ensure the sample is completely dry.[9]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. The sample should be packed to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the sample. A rapid heating rate can be used initially to approach the expected melting point.

-

Observation: As the temperature nears the melting point, reduce the heating rate to 1-2 °C per minute to ensure accuracy.[10]

-

Melting Point Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. A pure compound will have a sharp melting point range of 1-2 °C.[8]

Relevant Biological Pathway: Ketone Body Signaling

Ketones are not just energy carriers; they also function as signaling molecules that can influence cellular processes, which is of significant interest in drug development.[11] The primary ketone bodies, β-hydroxybutyrate (βOHB) and acetoacetate, are produced in the liver and transported to other tissues.[12][13][14] Their signaling functions can impact gene expression and cellular responses.[11]

Caption: Signaling pathways of ketone bodies.

References

- 1. This compound [myskinrecipes.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. phillysim.org [phillysim.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 2,2-Dimethyl-3-heptanone: A Technical Guide for Drug Discovery and Development

Abstract

2,2-Dimethyl-3-heptanone is a structurally simple aliphatic ketone with currently uncharacterized biological activity. Its chemical scaffold, however, is present in a variety of biologically active molecules, suggesting that it may hold untapped therapeutic potential. This technical guide provides a comprehensive overview of promising research avenues for this compound, targeting researchers, scientists, and professionals in drug development. By exploring its synthesis, physicochemical properties, and the known activities of structurally related compounds, this document outlines potential applications in neuroprotection, anti-inflammatory medicine, and as an antimicrobial agent. Detailed experimental protocols are provided to facilitate the initiation of research in these areas, along with graphical workflows and pathway diagrams to visualize key processes.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Aliphatic ketones, a class of organic compounds characterized by a carbonyl group bonded to two alkyl substituents, are prevalent in both nature and synthetic chemistry. While many ketones are utilized as industrial solvents and synthetic intermediates, a growing body of evidence highlights their diverse pharmacological activities. Ketone bodies, for instance, are known to have neuroprotective effects, and various synthetic ketones have demonstrated antimicrobial and anti-inflammatory properties.

This compound, a nine-carbon branched-chain aliphatic ketone, remains a largely unexplored molecule within the biomedical research landscape. Its structure, featuring a sterically hindered tert-butyl group adjacent to the carbonyl functional group, presents an intriguing candidate for investigation. This guide aims to bridge the current knowledge gap by proposing key research areas and providing the necessary technical framework to explore the therapeutic potential of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| CAS Number | 19078-97-8 | [1][2] |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [3] |

| IUPAC Name | 2,2-dimethylheptan-3-one | [3] |

| Boiling Point | 170.6 °C at 760 mmHg | [4] |

| Density | 0.816 g/cm³ | [4] |

| SMILES | CCCCC(=O)C(C)(C)C | [3] |

| InChIKey | ZLMHETMAEHQFHK-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry methodologies. Two primary routes are proposed here: the Grignard reaction and the oxidation of the corresponding secondary alcohol.

Synthesis via Grignard Reaction

This approach involves the reaction of a Grignard reagent with an appropriate acyl chloride. Specifically, the reaction of tert-butylmagnesium chloride with pentanoyl chloride offers a direct route to the target ketone.

Experimental Protocol:

-

Preparation of tert-butylmagnesium chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a crystal of iodine to activate the magnesium surface. Slowly add a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Pentanoyl Chloride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of pentanoyl chloride (0.95 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Work-up: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain this compound.

Synthesis via Oxidation of 2,2-Dimethyl-3-heptanol (B100318)

This two-step synthesis involves the initial preparation of the secondary alcohol, 2,2-dimethyl-3-heptanol, followed by its oxidation to the desired ketone.

Experimental Protocol:

-

Synthesis of 2,2-Dimethyl-3-heptanol: Prepare butylmagnesium bromide from 1-bromobutane (B133212) and magnesium in anhydrous diethyl ether. To this Grignard reagent at 0 °C, add a solution of pivalaldehyde (2,2-dimethylpropanal) (1.0 eq) in anhydrous diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Work up the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether. Dry the combined organic layers and remove the solvent to obtain crude 2,2-dimethyl-3-heptanol.

-

Oxidation to this compound: Dissolve the crude 2,2-dimethyl-3-heptanol in dichloromethane. Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in one portion and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. Concentrate the filtrate under reduced pressure and purify by distillation.

Potential Research Areas and Experimental Approaches

Based on the known biological activities of structurally related ketones, several promising avenues for research on this compound are proposed.

Neuroprotective and Anticonvulsant Properties

Rationale: Ketone bodies, such as β-hydroxybutyrate and acetoacetate, are known to exert neuroprotective and anticonvulsant effects.[5][6] The mechanisms are thought to involve enhanced neuronal energy metabolism, modulation of neurotransmitter systems (e.g., increasing GABAergic inhibition), and reduction of oxidative stress.[5][6] Aliphatic ketones, including acetone, have also demonstrated anticonvulsant properties in preclinical models.[3] The sterically hindered structure of this compound may influence its interaction with neuronal targets.

Proposed Research Workflow:

References

- 1. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioactivities of Ketones Terpenes: Antifungal Effect on F. verticillioides and Repellents to Control Insect Fungal Vector, S. zeamais - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis of 2,2-Dimethyl-3-heptanone from tert-Butyl Chloride

Abstract

This document provides a detailed protocol for the synthesis of 2,2-dimethyl-3-heptanone, a valuable ketone intermediate in organic synthesis. The synthetic strategy is a robust two-step process commencing with the formation of a Grignard reagent, tert-butylmagnesium chloride, from tert-butyl chloride. This is followed by the nucleophilic addition of the Grignard reagent to butyronitrile (B89842), which, after acidic hydrolysis of the intermediate imine salt, yields the target ketone. This method is particularly advantageous as it prevents the common side reaction of over-addition often observed when using more reactive electrophiles like acid chlorides, thus ensuring a higher yield of the desired ketone.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an aliphatic ketone with potential applications as a building block in the synthesis of more complex organic molecules. The tert-butyl group imparts significant steric hindrance, which can be strategically utilized in synthetic design. The Grignard reaction is a cornerstone of carbon-carbon bond formation. The synthesis of ketones from Grignard reagents and nitriles is a classic and reliable transformation. The reaction proceeds via a stable magnesium imine salt intermediate, which is subsequently hydrolyzed to the ketone.[1][2][3] This pathway is often preferred over the use of acid chlorides with reactive Grignard reagents, as the intermediate ketone is not formed until the aqueous workup, thus preventing a second nucleophilic attack that would lead to a tertiary alcohol.[2]

Chemical Reaction Scheme

-

Step 1: Formation of tert-Butylmagnesium Chloride (Grignard Reagent) (CH₃)₃CCl + Mg → (CH₃)₃CMgCl in anhydrous ether

-

Step 2: Synthesis of this compound

-

(CH₃)₃CMgCl + CH₃CH₂CH₂C≡N → (CH₃)₃C-C(=NMgCl)-CH₂CH₂CH₃ (Imine salt intermediate)

-

(CH₃)₃C-C(=NMgCl)-CH₂CH₂CH₃ + H₃O⁺ → (CH₃)₃C-C(=O)-CH₂CH₂CH₃ + Mg²⁺ + Cl⁻ + NH₄⁺

-

Experimental Protocols

Protocol 1: Synthesis of tert-Butylmagnesium Chloride

This protocol is adapted from a well-established procedure for Grignard reagent formation published in Organic Syntheses.[4]

Materials:

-

Magnesium turnings (6.1 g, 0.25 mol)

-

Anhydrous diethyl ether (130 mL)

-

tert-Butyl chloride (22.7 g, 0.25 mol)

-

Iodine (a single crystal)

Equipment:

-

500 mL three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube (CaCl₂)

-

Pressure-equalizing dropping funnel

Procedure:

-

Setup: Assemble the apparatus, ensuring all glassware is oven-dried and cooled under a dry nitrogen atmosphere.

-

Initiation: Place the magnesium turnings in the flask. Add 20 mL of anhydrous ether and a crystal of iodine.

-

Grignard Formation: Prepare a solution of tert-butyl chloride in 110 mL of anhydrous ether in the dropping funnel. Add approximately 5 mL of this solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has started, add the remaining tert-butyl chloride solution dropwise over 2-3 hours to maintain a steady reflux. The slow addition is crucial for managing the exothermic reaction and maximizing yield.[4]

-

Completion: After the addition is complete, continue stirring for an additional 30 minutes until most of the magnesium has reacted. The resulting gray-to-brown solution of tert-butylmagnesium chloride is used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol outlines the reaction of the prepared Grignard reagent with butyronitrile and subsequent hydrolysis.

Materials:

-

tert-Butylmagnesium chloride solution (approx. 0.25 mol in ether from Protocol 1)

-

Butyronitrile (17.3 g, 0.25 mol)

-

Anhydrous diethyl ether or THF (100 mL)

-

Sulfuric acid, 6M (200 mL)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

1 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

Procedure:

-

Reaction Setup: Cool the freshly prepared tert-butylmagnesium chloride solution to 0 °C in an ice bath.

-

Nitrile Addition: Dissolve the butyronitrile in 100 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the butyronitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a thick precipitate (the imine salt) is expected.

-

Hydrolysis: Cool the reaction mixture again in an ice bath. Slowly and carefully add 200 mL of cold 6M sulfuric acid dropwise to hydrolyze the imine salt and quench any unreacted Grignard reagent. This step is highly exothermic.

-

Workup: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

| Step | Reactant | Molar Mass ( g/mol ) | Amount (moles) | Reagent/Solvent | Conditions | Product | Expected Yield (%) |

| 1 | tert-Butyl Chloride | 92.57 | 0.25 | Mg (0.25 mol), Anhydrous Et₂O | Reflux, 2-3 h | tert-Butylmagnesium Chloride | ~80-90% (in solution) |

| 2 | Butyronitrile | 69.11 | 0.25 | Grignard (0.25 mol), H₃O⁺ | 0 °C to RT, 3-4 h | This compound | ~70-80% |

| Overall | tert-Butyl Chloride | 92.57 | 0.25 | This compound | ~56-72% |

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis protocol.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-3-heptanone via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbon atom, such as the carbon of a nitrile group. The reaction of a Grignard reagent with a nitrile provides a reliable route to the synthesis of ketones, following hydrolysis of the intermediate imine.

This document provides detailed application notes and a generalized protocol for the synthesis of 2,2-dimethyl-3-heptanone. This synthesis is achieved through the reaction of n-butylmagnesium bromide with pivalonitrile. The subsequent acidic workup hydrolyzes the intermediate magnesium salt of the imine to yield the target ketone. This method is particularly useful for creating sterically hindered ketones.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below. Please note that specific reaction yields and purity can vary based on the precise experimental conditions, purity of reagents, and efficiency of the purification process.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| Boiling Point | 153-155 °C | |

| Typical Yield | 60-80% (Estimated) | |

| Purity | >95% (after purification) | |

| ¹H NMR (CDCl₃, δ) | ~2.5 (t, 2H), ~1.5 (m, 2H), ~1.3 (m, 2H), 1.15 (s, 9H), ~0.9 (t, 3H) | [4] |

| ¹³C NMR (CDCl₃, δ) | ~215, ~45, ~40, ~26, ~24, ~22, ~14 | [4] |

| IR (neat, cm⁻¹) | ~2960, ~1710 (C=O), ~1465, ~1365 | [5] |

| Mass Spectrum (m/z) | 142 (M+), 85, 57 | [2] |

Experimental Protocols

The following section details the experimental procedures for the key stages of the synthesis of this compound.

Materials and Reagents

-

Magnesium turnings

-

Pivalonitrile (2,2-dimethylpropanenitrile)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Hydrochloric acid (aqueous solution, e.g., 3 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Protocol 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The setup should consist of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Reagent Addition: In the dropping funnel, prepare a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.

-

Reaction Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the addition of the iodine crystal. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution with spontaneous refluxing.

-

Completion of Addition: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The final solution should appear as a dark gray to brownish suspension.

Protocol 2: Reaction with Pivalonitrile

-

Cooling: Cool the freshly prepared n-butylmagnesium bromide solution to 0 °C using an ice-water bath.

-

Substrate Addition: In a separate flask, prepare a solution of pivalonitrile (1.0 equivalent relative to the initial 1-bromobutane) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel.

-

Reaction: Add the pivalonitrile solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

-

Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol 3: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid (e.g., 3 M) to quench the reaction and hydrolyze the intermediate imine salt. This step is highly exothermic and may produce gas, so addition must be slow and controlled.

-

Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.

-

Washing: Combine the organic extracts and wash successively with a saturated aqueous sodium bicarbonate solution (if acid was used for quenching) and then with brine.

-